molecular formula C18H17NO2S2 B2993853 Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705512-13-5

Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2993853
CAS No.: 1705512-13-5
M. Wt: 343.46
InChI Key: ZUTUDUMCWYRYAY-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex heterocyclic compound that integrates benzofuran, thiophene, and thiazepane moietiesBenzofuran derivatives, in particular, have been widely studied for their antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . The thiophene and thiazepane rings are then introduced through subsequent reactions involving thiophene derivatives and thiazepane precursors.

Industrial Production Methods

Industrial production of such complex compounds often employs microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, reducing side reactions and improving the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The thiophene and thiazepane rings contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Known for their antimicrobial and anticancer activities.

    Benzofuran derivatives: Widely studied for their diverse biological activities.

    Thiazepane derivatives: Investigated for their potential therapeutic applications.

Properties

IUPAC Name

1-benzofuran-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(15-12-13-4-1-2-5-14(13)21-15)19-8-7-17(23-11-9-19)16-6-3-10-22-16/h1-6,10,12,17H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTUDUMCWYRYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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